Abiraterone Ethyl Ether-d5 is a deuterated analog of abiraterone, a steroidal antiandrogen primarily used in the treatment of metastatic castration-resistant prostate cancer. This compound is classified as a heterocyclic compound due to its structural characteristics, which include a steroid backbone. Abiraterone Ethyl Ether-d5 is particularly valuable in pharmacokinetic studies and tracer studies due to the presence of deuterium, which enhances its stability and allows for precise tracking in metabolic pathways.
Abiraterone Ethyl Ether-d5 can be sourced from various chemical suppliers specializing in pharmaceutical intermediates and reference standards. It is classified under the broader category of steroid derivatives, specifically as an ethyl ether derivative of abiraterone. The molecular formula for Abiraterone Ethyl Ether-d5 is , with a molecular weight of approximately 382.6 g/mol .
The synthesis of Abiraterone Ethyl Ether-d5 involves several key steps, typically starting from abiraterone acetate. The process may utilize palladium-catalyzed reactions to introduce the ethyl ether functionality. Specific methodologies can include:
The synthetic route aims to ensure high purity and yield while minimizing by-products, which is crucial for pharmaceutical applications .
The molecular structure of Abiraterone Ethyl Ether-d5 retains the core steroid framework characteristic of abiraterone but includes an ethyl ether group. The structural representation can be summarized as follows:
The structure can be visualized as follows (not drawn here, but typically represented in chemical software).
Abiraterone Ethyl Ether-d5 participates in various chemical reactions typical for ethers and steroids:
These reactions are essential for understanding the compound's stability and reactivity in biological systems .
Abiraterone Ethyl Ether-d5 functions similarly to abiraterone by inhibiting the enzyme 17-alpha-hydroxylase/C17,20-lyase, which plays a critical role in testosterone biosynthesis. By blocking this enzyme, it effectively reduces testosterone levels, which is particularly beneficial in treating hormone-dependent tumors such as prostate cancer.
The mechanism involves:
Abiraterone Ethyl Ether-d5 exhibits several notable physical and chemical properties:
These properties are critical for its application in research and clinical settings .
Abiraterone Ethyl Ether-d5 is primarily used in scientific research for:
Abiraterone Ethyl Ether-d5 (chemical name: 3-((3S,8R,9S,10R,13S,14S)-3-(ethoxy-d5)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine) retains the characteristic tetracyclic steroid nucleus of its parent compound, abiraterone. The molecular formula is C₂₆H₃₀D₅NO with a molecular weight of 382.59 g/mol. Deuterium atoms are specifically incorporated at the ethyl ether moiety (-OCH₂CH₃), resulting in a -OCD₂CD₃ group. This strategic deuteration replaces all five hydrogen atoms in the ethyl ether substituent (two methylene hydrogens and three methyl hydrogens) with deuterium atoms (D₅ substitution). The deuterated side chain is attached at the C3 position of the steroid backbone, while the pyridinyl functional group at C17 remains unchanged [1] [2] .
The isotopic labeling pattern is confirmed by the molecular weight difference of +5 atomic mass units compared to the non-deuterated analog (C₂₆H₃₅NO, MW 377.57 g/mol). This precise deuteration maintains the stereochemical configuration critical for biological activity, including chiral centers at C3, C8, C9, C10, C13, and C14 in the steroid framework. The structural integrity of the deuterated compound is further evidenced by its characteristic SMILES notation and InChI descriptor, which explicitly denote the deuterium substitution pattern within the ethyl ether group [1] .
The deuterium substitution in Abiraterone Ethyl Ether-d5 significantly alters its physicochemical behavior while preserving its steric and electronic similarity to non-deuterated abiraterone derivatives. Key structural differences and similarities include:
Table 1: Structural Comparison of Abiraterone Ethyl Ether-d5 with Related Compounds
Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | CAS Number |
---|---|---|---|---|
Abiraterone Ethyl Ether-d5 | C₂₆H₃₀D₅NO | 382.59 g/mol | Deuterated ethyl ether (-OCD₂CD₃) at C3 | 2484719-14-2* |
Non-deuterated Abiraterone Ethyl Ether | C₂₆H₃₅NO | 377.57 g/mol | Ethyl ether (-OCH₂CH₃) at C3 | 2697127-16-3 |
Abiraterone (Base) | C₂₄H₃₁NO | 349.52 g/mol | Hydroxyl group (-OH) at C3 | 154229-18-2 |
Abiraterone 5,6-Dihydro Impurity | C₂₄H₃₃NO | 351.52 g/mol | Saturated 5,6-bond; hydroxyl at C3 | 219843-75-1 |
*Note: CAS 2484719-14-2 corresponds to the unlabelled analog per [1], while deuterated form CAS may differ.
Compared to metabolic impurities like the Abiraterone 5,6-Dihydro Impurity (C₂₄H₃₃NO, MW 351.52 g/mol), which features a saturated A-ring, Abiraterone Ethyl Ether-d5 maintains the unsaturated Δ5,6 bond essential for biological activity. The ethyl ether modification at C3 differentiates it from abiraterone acetate (C₂₆H₃₃NO₃), which contains an ester group instead of an ether linkage [3] .
The thermal degradation profile of Abiraterone Ethyl Ether-d5 reveals enhanced stability compared to non-deuterated counterparts due to the kinetic isotope effect. Thermogravimetric analysis (TGA) shows onset of decomposition at approximately 185°C under nitrogen atmosphere, with major mass loss occurring between 200-300°C. Differential scanning calorimetry (DSC) indicates a crystalline melting point at 152-155°C followed immediately by exothermic decomposition. This thermal behavior is consistent with the parent steroid framework's sensitivity to high temperatures [1] [2].
Oxidative degradation studies demonstrate that the deuterated ethyl ether moiety confers improved resistance to radical-mediated oxidation:
Accelerated stability studies (40°C/75% relative humidity) show approximately <2% degradation after 4 weeks when protected from light, with the major degradation product being the C3 ketone resulting from oxidative cleavage of the ether linkage. Minor degradation products include hydroxylated derivatives at C7 and C16 positions. The degradation profile is monitored effectively using reversed-phase HPLC with UV detection at 240 nm, where the deuterated compound exhibits similar chromophores to non-deuterated analogs [1] [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7